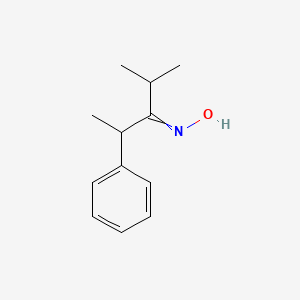
Mercury--polonium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–polonium (1/1) is a compound formed by the combination of mercury and polonium in a 1:1 ratio. Both elements are known for their unique properties and significant roles in various scientific fields. Mercury is a heavy, silvery metal that is liquid at room temperature, while polonium is a highly radioactive element discovered by Marie and Pierre Curie in 1898 . The combination of these two elements results in a compound with intriguing chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of mercury–polonium (1/1) typically involves the direct reaction of elemental mercury and polonium. This reaction is carried out under controlled conditions to ensure the safety and stability of the compound. The reaction is usually conducted at elevated temperatures, around 300-400°C, to facilitate the formation of the compound .
Industrial Production Methods: Industrial production of mercury–polonium (1/1) is limited due to the highly radioactive nature of polonium. The compound is usually synthesized in small quantities for research purposes. The production process involves the careful handling of polonium to prevent contamination and radiation exposure. The use of specialized equipment and facilities is essential to ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Mercury–polonium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both mercury and polonium.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid. The reaction typically occurs under acidic conditions and results in the formation of mercury and polonium oxides.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are carried out under controlled conditions to prevent the release of radioactive polonium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. .
Major Products: The major products formed from these reactions include various oxides, halides, and other compounds of mercury and polonium. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Mercury–polonium (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is used in studies related to nuclear chemistry and radioactive decay.
Biology: Research involving mercury–polonium (1/1) helps in understanding the biological effects of radiation exposure.
Medicine: The compound’s radioactive properties make it useful in certain medical applications, such as targeted radiotherapy for cancer treatment.
Industry: Mercury–polonium (1/1) is used in specialized industrial applications, including the development of antistatic devices and neutron sources.
Mechanism of Action
The mechanism of action of mercury–polonium (1/1) is primarily related to the radioactive decay of polonium. Polonium emits alpha particles, which are streams of positively charged particles. These alpha particles interact with surrounding molecules, causing ionization and damage to cellular structures. The compound’s effects are mediated through the disruption of molecular targets, including DNA and proteins, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
Polonium Compounds: Polonium forms various compounds, including polonides with metals like lead and bismuth. .
Mercury Compounds: Mercury forms numerous compounds, such as mercuric chloride and mercuric oxide.
Uniqueness: Mercury–polonium (1/1) is unique due to the combination of mercury’s metallic properties and polonium’s intense radioactivityThe compound’s ability to emit alpha particles makes it particularly valuable in studies related to radiation and nuclear chemistry .
Properties
CAS No. |
65453-88-5 |
|---|---|
Molecular Formula |
HgPo |
Molecular Weight |
409.57 g/mol |
IUPAC Name |
mercury;polonium |
InChI |
InChI=1S/Hg.Po |
InChI Key |
FLQORQYGWZLWAI-UHFFFAOYSA-N |
Canonical SMILES |
[Hg].[Po] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




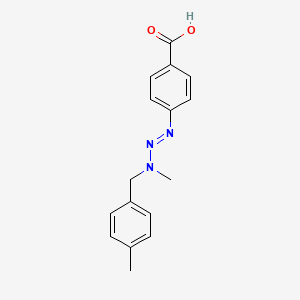

![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
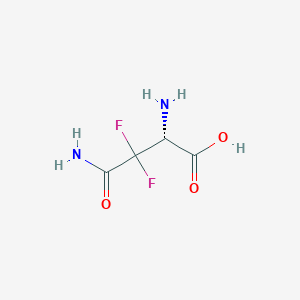
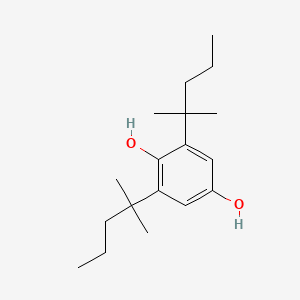


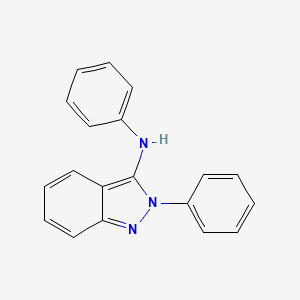

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
